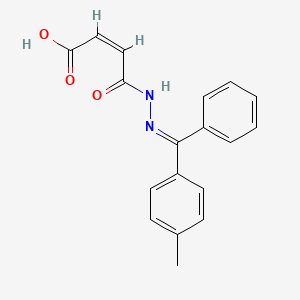
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is a chemical compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolone ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride typically involves the reaction of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
1,2-Dihydro-5-methyl-3H-pyrazol-3-one+Hydrazine hydrate→1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone
The hydrazone is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives with various functional groups.
Reduction: Amino-pyrazolone derivatives.
Substitution: Substituted hydrazone derivatives with different alkyl or acyl groups.
Scientific Research Applications
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-5-pyrazolone: Employed as an intermediate in organic synthesis.
Uniqueness
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, distinguishing it from other pyrazolone derivatives.
Properties
CAS No. |
94313-67-4 |
|---|---|
Molecular Formula |
C4H10Cl2N4 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-2-4(6-5)8-7-3;;/h2H,5H2,1H3,(H2,6,7,8);2*1H |
InChI Key |
OXSDGCIUEYBNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


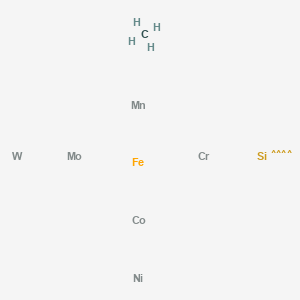

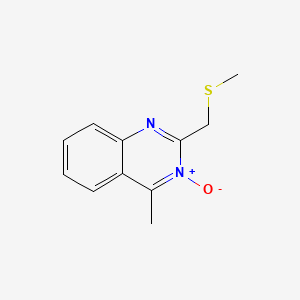

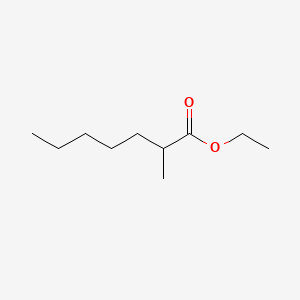
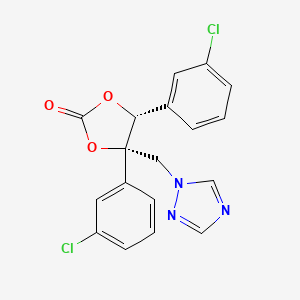


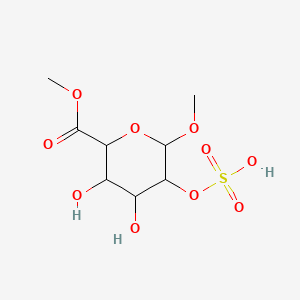

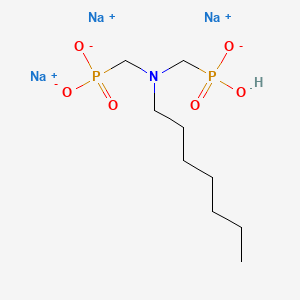

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
